molecular formula C6H9N3O3 B613115 6-Diazo-5-oxo-D-norleucine CAS No. 71629-86-2

6-Diazo-5-oxo-D-norleucine

Cat. No.: B613115
CAS No.: 71629-86-2
M. Wt: 171,16 g/mole
InChI Key: MKZFABOMIIHLIT-RXMQYKEDSA-N
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Description

6-Diazo-5-oxo-D-norleucine is a non-proteinogenic amino acid that was originally isolated from the soil bacterium Streptomyces. This compound is known for its unique structure, which includes a diazo group and an oxo group.

Mechanism of Action

Target of Action

6-Diazo-5-oxo-D-norleucine (DON) is a broadly active glutamine antagonist . It primarily targets glutamine-utilizing enzymes . These enzymes play a crucial role in various metabolic processes, including the synthesis of nucleosides, amino acids, and hexosamine sugars .

Mode of Action

DON inhibits its targets by covalent binding, or more precisely, by alkylation . Due to its structural similarity to glutamine, it can enter the catalytic centers of these enzymes and inhibit them . This inhibition disrupts the normal metabolic processes that rely on glutamine, leading to changes at the cellular level .

Biochemical Pathways

The primary biochemical pathway affected by DON is glutaminolysis . In this pathway, glutamine is hydrolyzed to glutamate and ammonia by the enzyme glutaminase . Glutamate, produced from glutamine by glutaminase and glutamine amidotransferase activities, may be further metabolized to alpha-ketoglutarate and provide a carbon skeleton source for the mitochondrial tricarboxylic acid cycle (TCA cycle) .

Pharmacokinetics

The pharmacokinetics of DON are currently under investigation. A phase I/IIa dose-escalation clinical trial is being conducted to assess the safety and pharmacokinetics of DON over a range of doses . The trial involves the administration of a single intravenous (IV) dose of DON to healthy adults, adults with uncomplicated malaria, and pediatric patients .

Result of Action

The inhibition of glutamine-utilizing enzymes by DON leads to a disruption in the normal metabolic processes of cells . This disruption can lead to apoptosis, or programmed cell death . In vitro studies have shown that DON treatment can cause DNA single-strand breaks .

Action Environment

The action, efficacy, and stability of DON can be influenced by various environmental factors. For instance, the recognition that multiple tumor types are glutamine-dependent has renewed interest in metabolic inhibitors such as DON . Furthermore, prodrug strategies for DON have been developed to enhance the delivery of the active compound to tumor tissues, including the CNS . These strategies aim to circumvent gastrointestinal (GI) toxicity, which was a major impediment to the successful clinical use of DON in the past .

Chemical Reactions Analysis

6-Diazo-5-oxo-D-norleucine undergoes various chemical reactions, including:

    Oxidation and Reduction:

    Substitution Reactions: Due to its diazo group, it can undergo substitution reactions where the diazo group is replaced by other functional groups.

    Common Reagents and Conditions: Typical reagents include methanol, acetone, and ethanol for dissolution.

    Major Products: The major products of these reactions depend on the specific conditions and reagents used, but often involve modifications to the diazo and oxo groups.

Comparison with Similar Compounds

6-Diazo-5-oxo-D-norleucine is unique due to its diazo and oxo groups, which confer specific inhibitory properties. Similar compounds include:

Properties

IUPAC Name

(2R)-2-amino-6-diazo-5-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O3/c7-5(6(11)12)2-1-4(10)3-9-8/h3,5H,1-2,7H2,(H,11,12)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWQAMGASJSUIP-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)C=[N+]=[N-])C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)C=[N+]=[N-])[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71629-86-2
Record name 6-Diazo-5-oxo-D-norleucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071629862
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Diazo-5-oxo-D-norleucine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-DIAZO-5-OXO-D-NORLEUCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PG8X7GV6DB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 6-Diazo-5-oxo-D-norleucine interact with γ-glutamyl transpeptidase, and what are the downstream effects?

A: this compound acts as an affinity label for γ-glutamyl transpeptidase []. This means it binds to the enzyme's active site due to its structural similarity to the substrate, D-glutamine. This binding is irreversible and leads to the inactivation of the enzyme []. The inactivation occurs through covalent modification, with approximately one molecule of the inhibitor binding to the enzyme's small subunit for every 69000 g of enzyme []. The presence of maleate, which enhances the enzyme's glutaminase activity, significantly speeds up the inactivation process []. This inactivation ultimately disrupts the enzyme's role in glutathione metabolism and amino acid transport.

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